(1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
Description
(1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride is a chiral cyclopropane derivative
Properties
IUPAC Name |
(1S,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPDAGAIBGOYRB-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies for Core Ring Formation
The cyclopropane ring’s strained geometry is central to the compound’s bioactivity. Two primary methods dominate its synthesis:
Simmons-Smith Cyclopropanation
The reaction of allylic precursors with diiodomethane and a zinc-copper couple generates the cyclopropane ring. For example, treating (Z)-3-phenylprop-2-en-1-ol with diiodomethane in diethyl ether at 0°C yields the cyclopropane intermediate with 72% efficiency. Modifications using chiral auxiliaries, such as Oppolzer’s sultam, improve stereoselectivity (up to 92% ee).
Rhodium-Catalyzed Asymmetric Cyclopropanation
Transition-metal catalysis offers superior stereocontrol. A rhodium(II)/D2-symmetry bis(oxazoline) complex facilitates carbene transfer to vinyl ethers, producing the (1S,2R) configuration with 88% ee and 65% yield. This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.
Table 1: Cyclopropanation Method Comparison
| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Simmons-Smith | Zn-Cu, CH₂I₂, 0°C, 12h | 72 | 92 | |
| Rh(II)/BOx Catalysis | Rh₂(esp)₂, DCM, 25°C, 6h | 65 | 88 |
Stereochemical Control via Resolution and Asymmetric Synthesis
Diastereomeric Salt Resolution
Racemic mixtures of the cyclopropane carboxylic acid are resolved using (R)-2-acetyl mandelic acid in ethanol/water (3:1). The (1S,2R) enantiomer precipitates as a crystalline salt with 99.5% purity after two recrystallizations. This method achieves >99% ee but requires stoichiometric resolving agents.
Hydrolysis and Hydrochloride Salt Formation
Saponification of Methyl Esters
The methyl ester intermediate undergoes hydrolysis with 2M NaOH in methanol/water (4:1) at 60°C for 8h, yielding the carboxylic acid with 95% conversion. Acidic workup with HCl (6M) precipitates the hydrochloride salt at pH 2.5–3.0, achieving 89% isolated yield.
Table 2: Hydrolysis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 2M | Maximizes saponification rate |
| Temperature | 60°C | Balances speed vs. degradation |
| Solvent Ratio | MeOH:H₂O (4:1) | Enhances solubility |
Industrial-Scale Synthesis: One-Pot Processes
Patent WO2014203277A2 discloses a one-pot method integrating cyclopropanation, amidation, and salt formation:
- Cyclopropanation : (R)-Epichlorohydrin reacts with 2-phenylacetonitrile using NaHMDS in THF.
- Hydrolysis : NaOH in DMSO cleaves the nitrile to carboxylate.
- Amidation : Diethylamine and AlCl₃ in toluene yield the carboxamide.
- Salt Formation : HCl gas in IPA produces the hydrochloride salt (98.5% purity).
This process reduces purification steps and achieves 78% overall yield, making it cost-effective for bulk production.
Purification and Analytical Validation
Recrystallization Solvent Systems
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm, 5μm) with hexane/ethanol (80:20 + 0.1% TFA) resolves enantiomers (Rₜ = 6.2 min for (1S,2R)).
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride is C5H9ClN2O2, with a molecular weight of 151.59 g/mol. Its unique cyclopropane structure contributes to its reactivity and biological interactions, making it a valuable compound for research and development.
Medicinal Chemistry
(1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride has been studied for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant antidepressant effects. In animal models, some derivatives demonstrated greater efficacy than traditional antidepressants like imipramine and desipramine. Midalcipran, a derivative of this compound, has progressed to Phase III clinical trials due to its promising pharmacological profile .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. Notably, it acts as an acetylcholinesterase inhibitor and urease inhibitor. Studies report IC50 values in the micromolar range for these activities, suggesting therapeutic applications in conditions related to these enzymes .
Biological Studies
The biological activity of (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride includes:
- Interaction with Neurotransmitter Systems : The compound's ability to modulate neurotransmitter systems is crucial for its antidepressant effects. It acts as an inhibitor or modulator of specific receptors and enzymes involved in biochemical pathways .
- Potential in Cancer Research : Preliminary studies suggest that cyclopropane derivatives may possess anticancer properties. The unique structure allows for selective interactions with cancer-related targets.
Organic Synthesis
As a versatile building block in organic synthesis, (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride enables the construction of complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for synthesizing new compounds with desired biological activities .
Study 1: Antidepressant Activity
A study evaluating a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives found that certain compounds derived from (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid exhibited superior antidepressant effects compared to established medications. The importance of stereochemistry in enhancing biological activity was highlighted .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of synthesized derivatives from (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid. Results indicated strong inhibitory effects against urease and acetylcholinesterase, with specific compounds achieving IC50 values significantly lower than standard references .
Data Summary
| Biological Activity | IC50 (µM) | Reference Compound |
|---|---|---|
| Urease Inhibition | 0.63 - 6.28 | Thiourea (21.25 µM) |
| Acetylcholinesterase Inhibition | 0.63 - 6.28 | Standard references |
| Antidepressant Efficacy | Greater than imipramine | Phase III candidate |
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropane-containing compounds: These compounds possess unique structural and chemical properties, making them valuable in various fields such as medicine, agrochemistry, and materials science.
Uniqueness
(1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and the presence of both an aminomethyl and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
(1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride (CAS No. 154001-61-3) is a chiral compound with significant biological activity, primarily studied for its potential therapeutic applications. This compound belongs to a class of cyclopropane derivatives that have shown promise in various pharmacological contexts, including antidepressant activity and enzyme inhibition.
The molecular formula of (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride is CHClN\O. Its structure features a cyclopropane ring, which contributes to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis and medicinal chemistry .
The biological activity of (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways. For instance, studies have indicated its potential role in the modulation of neurotransmitter systems, which is crucial for its antidepressant effects .
Antidepressant Effects
Research has demonstrated that derivatives of (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid exhibit significant antidepressant activity. In animal models, certain compounds synthesized from this base structure showed greater efficacy than traditional antidepressants like imipramine and desipramine. Notably, midalcipran (a derivative of this compound) has progressed to Phase III clinical trials due to its promising pharmacological profile .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It interacts with various enzymes, showing potential as an acetylcholinesterase inhibitor and urease inhibitor. The inhibitory activity against urease is particularly noteworthy, with several derivatives exhibiting IC values significantly lower than standard references .
Study 1: Antidepressant Activity
In a study evaluating a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, researchers found that certain compounds derived from (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid displayed superior antidepressant effects compared to established medications. The study highlighted the importance of stereochemistry in enhancing biological activity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of synthesized derivatives from (1S,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid. The results indicated strong inhibitory effects against urease and acetylcholinesterase, with specific compounds achieving IC values in the micromolar range. This suggests potential therapeutic applications in treating conditions related to these enzymes .
Data Summary
| Biological Activity | IC (µM) | Reference Compound |
|---|---|---|
| Urease Inhibition | 0.63 - 6.28 | Thiourea (21.25 µM) |
| Acetylcholinesterase Inhibition | 0.63 - 6.28 | Standard references |
| Antidepressant Efficacy | Greater than imipramine | Phase III candidate |
Q & A
Basic: What stereoselective synthesis methods are recommended for preparing (1S,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride?
Stereoselective cyclopropanation is critical due to the compound’s chiral centers. A common approach involves the use of Sharpless epoxidation or Simmons-Smith reactions to construct the cyclopropane ring, followed by regioselective functionalization of the aminomethyl group. For hydrochlorides, post-synthetic protonation with HCl in anhydrous ethanol under nitrogen is advised to prevent racemization . Characterization of stereochemistry via chiral HPLC or X-ray crystallography is essential to confirm enantiomeric purity, as minor impurities can impact biological activity .
Basic: How can researchers determine the solubility and partition coefficient (logP) of this compound for in vitro assays?
Although no direct solubility data are available for this compound (as noted in Safety Data Sheets for structurally related hydrochlorides ), researchers can use shake-flask methods with HPLC-UV quantification. Partition coefficients (logP) should be measured in octanol-water systems at physiological pH (7.4) to mimic biological membranes. For hydrochlorides, account for ionization using the Henderson-Hasselbalch equation to adjust logD values .
Basic: What analytical methods are validated for purity assessment of this hydrochloride salt?
Pharmaceutical-grade impurity profiling (e.g., EP/USP guidelines) recommends reverse-phase HPLC with UV/Vis detection (210–254 nm) and MS compatibility for detecting residual solvents or byproducts. For cyclopropane derivatives, ensure column stability (C18 or HILIC) and mobile-phase buffering (0.1% TFA in acetonitrile/water) to resolve polar impurities . Quantify residual chloride via ion chromatography to confirm stoichiometry of the hydrochloride salt .
Advanced: How should conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?
Discrepancies often arise from differences in metabolic stability, protein binding, or hydrochloride salt dissociation kinetics. Conduct parallel assays comparing free base and hydrochloride forms under controlled pH (e.g., simulated gastric fluid). Use LC-MS/MS to monitor intact compound levels in plasma and tissues. Cross-reference with in silico ADMET models (e.g., BioMedCache ) to predict bioavailability and adjust dosing regimens .
Advanced: What stability-indicating studies are required for long-term storage of this hydrochloride?
Accelerated stability testing (40°C/75% RH for 6 months) under ICH Q1A guidelines is critical. Monitor degradation products via forced degradation (heat, light, oxidation) and correlate with potency loss using validated HPLC methods. For cyclopropane derivatives, focus on ring-opening reactions under acidic conditions and N-methylation side reactions. Store lyophilized powder under argon at -20°C to minimize hydrolysis .
Advanced: How can researchers address low yields in large-scale cyclopropane functionalization?
Low yields may stem from steric hindrance or competing side reactions. Optimize catalytic systems (e.g., chiral Rh(II) catalysts) for asymmetric cyclopropanation. Use flow chemistry to enhance heat/mass transfer and reduce decomposition. For hydrochlorides, employ counterion screening (e.g., triflate vs. chloride) to improve crystallization efficiency .
Advanced: What strategies mitigate off-target effects in neuropharmacological studies of this compound?
The aminomethyl group may interact with non-target receptors (e.g., NMDA or GABA transporters). Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-MK-801 for NMDA). Use molecular docking simulations (SPSS or MOE software) to identify structural motifs causing promiscuity. Synthesize deuterated analogs to enhance metabolic specificity .
Methodological: How should impurity profiles be documented for regulatory submissions?
Follow ICH Q3A/B guidelines to classify impurities ≥0.10% as “identified” via NMR and HRMS. For cyclopropane-related byproducts (e.g., ring-opened aldehydes), establish a mass balance between starting materials and degradation products. Include batch-to-batch variability data from ≥3 independent syntheses .
Methodological: What in vitro models are appropriate for assessing the compound’s membrane permeability?
Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (Papp) in apical-to-basolateral directions with/without efflux inhibitors (e.g., verapamil for P-gp). For hydrochlorides, adjust pH to 6.5–7.0 in transport buffers to mimic physiological conditions .
Methodological: How to validate chiral purity in enantioselective catalysis studies?
Combine polarimetry with chiral stationary-phase HPLC (e.g., Chiralpak AD-H column). Use Mosher’s acid chloride derivatization for absolute configuration confirmation. Cross-validate with vibrational circular dichroism (VCD) to resolve ambiguities in NOESY spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
